(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
CAS No.: 68354-47-2
Cat. No.: VC0014770
Molecular Formula: C9H16NO3-
Molecular Weight: 186.231
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68354-47-2 |
|---|---|
| Molecular Formula | C9H16NO3- |
| Molecular Weight | 186.231 |
| IUPAC Name | (3S)-2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1/t6-/m1/s1 |
| Standard InChI Key | YYQRDQMYBZUAMT-ZCFIWIBFSA-N |
| SMILES | CC1(CC(C(N1[O-])(C)C)C(=O)O)C |
Introduction
Chemical Identity and Structure
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is a nitroxide compound characterized by a five-membered pyrrolidine ring structure featuring a carboxylic acid functional group at the 3-position. The molecule contains four methyl groups strategically positioned at the 2- and 5-positions, which contribute significantly to the stability of the nitroxide radical. The compound is known by several synonyms in scientific literature, including 3-carboxy-PROXYL, 3-carboxy-2,2,5,5-tetramethylpyrrolidine 1-oxyl, and 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid .
The molecular structure features a stable nitroxide radical (N-O·) that gives the compound its distinctive spectroscopic and chemical properties. This radical structure is particularly important for its applications in electron paramagnetic resonance (EPR) spectroscopy and as a radical scavenger in chemical and biological systems .
Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that determine its behavior in various applications:
| Property | Value |
|---|---|
| Molecular Formula | C9H16NO3* |
| Molecular Weight | 186.23 g/mol |
| CAS Number | 2154-68-9 |
| Physical State | Pale Beige to Beige Solid |
| Melting Point | 200°C (dec.) |
| Boiling Point | 320.72°C (estimated) |
| Density | 1.1417 (estimated) |
| Refractive Index | 1.4640 (estimated) |
| Storage Temperature | 2-8°C |
Table 1: Physical properties of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
The compound's solubility profile is critical for its applications in various research settings:
| Solvent | Solubility |
|---|---|
| Water | Partly miscible |
| Methanol | 50 mg/ml |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Slightly soluble (improved with sonication) |
| Aqueous Base | Slightly soluble |
Table 2: Solubility characteristics of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
Applications in Electron Paramagnetic Resonance Spectroscopy
The primary application of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is in electron paramagnetic resonance (EPR) spectroscopy, where it serves as an effective spin label. The stable nitroxide radical structure makes it particularly valuable for detecting reactive oxygen species (ROS) and assessing redox states in biological systems .
Advantages in EPR Applications
The five-membered heterocyclic ring nitroxide structure of this compound provides distinct advantages over six-membered ring analogs such as TOAC (2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid). Research demonstrates that (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy exhibits significantly higher stability against intracellular reduction, making it particularly suitable for in-cell EPR studies .
This stability advantage was confirmed through reduction kinetics investigations in cell extracts of Xenopus laevis oocytes using rapid-scan cw-experiments at X-band. The kinetic data followed the Michaelis-Menten model, suggesting an enzymatic or enzyme-mediated reduction process . This finding has important implications for the application of the compound in biological systems where stability against reduction is critical.
Biological Applications and Distribution
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy has been extensively studied for its biological applications, particularly in the context of oxidative stress assessment and as a contrast agent for imaging techniques.
Cellular Applications
The charged nature of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy limits its ability to cross cellular membranes, making it particularly valuable for studying extracellular environments . In vitro studies have demonstrated its effectiveness in measuring cellular redox status due to its sensitivity to changes in the cellular environment. Research has determined that the T1 relaxivity of the compound is approximately 0.2 mM−1s−1, indicating its potential effectiveness as an MRI contrast agent for detecting oxidative stress markers in tissues .
Applications in Polymer Chemistry
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy has made significant contributions to the field of polymer chemistry, particularly in the preparation of porous polymeric materials.
Polymerization Mediation
Research has demonstrated that polymerizations carried out in the presence of 3-carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy (3-carboxy-PROXYL) or 4-carboxy-2,2,6,6-tetramethylpiperidinyl-1-oxy (4-carboxy-TEMPO) proceed more rapidly and achieve higher degrees of monomer conversions in shorter time periods compared to reactions mediated by 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO) . This finding has important implications for polymer synthesis efficiency and productivity.
Porous Material Development
The use of carboxy-functional stable free radicals like 3-carboxy-PROXYL in polymer synthesis offers multiple advantages, including:
-
Accelerated reaction kinetics
-
Improved permeability of prepared monoliths
-
Enhanced control of porous properties of monolithic polymers
The reinitiation capability of poly(styrene-co-divinylbenzene) monoliths capped with 3-carboxy-PROXYL moieties has been successfully utilized to perform in situ grafting of various monomers, including 2-hydroxyethyl methacrylate and 3-sulfopropyl methacrylate. This process resulted in monoliths with altered surface polarities , expanding the range of potential applications for these materials.
The application of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy in the development of porous polymeric materials has been particularly valuable in chromatography. These materials have demonstrated potential for use in high-performance liquid chromatography (HPLC) and other separation techniques .
Comparison with Similar Nitroxide Compounds
To understand the unique advantages of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy, it is valuable to compare it with structurally similar nitroxide compounds:
| Compound | Ring Structure | Stability Against Reduction | Key Differences |
|---|---|---|---|
| (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy | Five-membered pyrrolidine | High | Contains carboxylic acid at 3-position |
| 2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO) | Six-membered piperidine | Lower | Lacks carboxylic acid group |
| 2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (TOAC) | Six-membered piperidine | Lower | Contains amino and carboxylic acid at 4-position |
| 4-carboxy-2,2,6,6-tetramethylpiperidinyl-1-oxy (4-carboxy-TEMPO) | Six-membered piperidine | Lower | Contains carboxylic acid at 4-position |
Table 4: Comparison of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy with similar nitroxide compounds
The five-membered ring structure of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy appears to be a critical factor in its enhanced stability against intracellular reduction compared to six-membered ring analogs. This structural advantage makes it particularly valuable for applications requiring prolonged stability in biological environments .
| Safety Aspect | Information |
|---|---|
| Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
| Safety Statements | 24/25 (Avoid contact with skin and eyes) |
| WGK Germany | 3 (Severe hazard to waters) |
| RTECS | UY6705500 |
| Storage Temperature | 2-8°C |
| Physical Form | Solid |
Table 5: Safety information for (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy
The compound should be handled with appropriate personal protective equipment, including gloves and eye protection, and stored at the recommended temperature to maintain its stability and properties.
Recent Research Developments
Recent research has expanded our understanding of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy's potential applications. The compound has been investigated for its role in dynamic nuclear polarization (DNP) enhanced nuclear magnetic resonance (NMR) spectroscopy . In this context, the compound was studied alongside Gd(III) complexes as polarizing agents for enhancing NMR sensitivity .
Additionally, research into the compound's application as a reactive control agent that enhances the permeability of membranes suggests potential applications in drug delivery systems . The compound's ability to modulate membrane properties could be valuable in developing strategies for improved delivery of therapeutic agents to target tissues.
The continued exploration of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy's properties and applications reflects its ongoing importance in multiple scientific disciplines and suggests that further valuable applications may yet be discovered.
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